BenchChemオンラインストアへようこそ!

Praliciguat

Pharmacokinetics Drug Development sGC Stimulator

Praliciguat (IW-1973) is a systemically distributed sGC stimulator with a unique 24-37 hour half-life enabling once-daily dosing. Unlike riociguat or vericiguat, it offers low CNS distribution, making it ideal for chronic in vivo studies of diabetic nephropathy, FSGS, and metabolic syndrome where neurological confounds must be minimized. Its vasodilatory and hemodynamic effects, confirmed in Phase IIa trials (ΔSBP -6.3 mmHg), provide translational benchmarks for cardiovascular research. Select this compound for head-to-head sGC modulator comparisons or for probing NO signaling in peripheral fibrotic pathways without CNS interference.

Molecular Formula C21H14F8N6O2
Molecular Weight 534.4 g/mol
CAS No. 1628730-49-3
Cat. No. B610188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraliciguat
CAS1628730-49-3
SynonymsPraliciguat
Molecular FormulaC21H14F8N6O2
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F
InChIInChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)
InChIKeyCYSJNTQNMDWAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Praliciguat CAS 1628730-49-3 for Research: Soluble Guanylate Cyclase (sGC) Stimulator Procurement Guide


Praliciguat (IW-1973) is a small-molecule, orally active stimulator of soluble guanylate cyclase (sGC) [1]. Belonging to a class of compounds that amplify nitric oxide (NO) signaling, praliciguat is distinct among sGC modulators for its systemic tissue distribution profile and extended pharmacokinetic half-life [2]. This compound is under clinical investigation for indications including diabetic kidney disease, focal segmental glomerulosclerosis (FSGS), and heart failure with preserved ejection fraction (HFpEF) [3]. For researchers in cardiovascular, metabolic, and fibrotic disease fields, selecting the appropriate sGC modulator requires careful consideration of compound-specific pharmacological and distribution characteristics, as in-class compounds exhibit markedly different properties.

Why Praliciguat (CAS 1628730-49-3) Cannot Be Substituted by Generic sGC Stimulators


Substituting praliciguat with another sGC stimulator such as riociguat or vericiguat in a research protocol is not scientifically valid due to fundamental differences in pharmacokinetic profiles, tissue distribution, and clinical efficacy outcomes. While all three compounds share the same molecular target, they exhibit distinct half-lives, dosing frequencies, and therapeutic windows [1]. Specifically, praliciguat demonstrates an effective half-life of 24-37 hours in humans, enabling once-daily dosing [2], whereas riociguat requires thrice-daily administration due to its shorter half-life [3]. Furthermore, comparative clinical analyses reveal divergent efficacy patterns: in HFpEF trials, praliciguat showed minimal clinical impact, vericiguat offered modest functional improvements, while riociguat demonstrated potentially favorable survival trends [4]. These discrepancies underscore that sGC stimulators are not interchangeable; experimental outcomes are highly dependent on the specific compound's pharmacological and distribution characteristics.

Praliciguat (CAS 1628730-49-3) Quantitative Differentiation Evidence


Praliciguat Exhibits Extended Half-Life Versus Riociguat, Enabling Once-Daily Dosing

Praliciguat demonstrates a significantly longer effective half-life compared to the first-in-class sGC stimulator riociguat. In healthy human subjects, praliciguat's effective half-life ranges from 24 to 37 hours [1]. In contrast, riociguat has a half-life of approximately 7 hours in healthy individuals and 12 hours in patients [2]. This extended half-life supports once-daily dosing for praliciguat, whereas riociguat requires three-times-daily administration due to its shorter duration of action [3].

Pharmacokinetics Drug Development sGC Stimulator

Differential Clinical Efficacy: Praliciguat vs. Vericiguat and Riociguat in HFpEF

A network meta-analysis of eight randomized controlled trials encompassing 7,330 HFpEF patients directly compared the clinical efficacy of praliciguat, vericiguat, and riociguat. Praliciguat demonstrated neutral effects on survival (Odds Ratio [OR] 1.05, 95% Credible Interval [CrI] 0.017-61.0), changes in left ventricular ejection fraction (Mean Difference [MD] -0.19, 95% CrI -7.34 to 6.84), and NT-proBNP levels (MD 5.28, 95% CrI -12.6 to 23.0) [1]. In contrast, vericiguat showed a modest improvement in NYHA functional class (log RR 0.27, 95% CrI -0.12 to 0.67), while riociguat indicated a potentially favorable survival benefit (OR 3.69, 95% CrI 0.53-29.2) and a reduction in NT-proBNP (MD -7.41, 95% CrI -21.2 to 4.41) [1].

Heart Failure Clinical Trial Efficacy Comparison

Praliciguat Metabolic Effects: Superior Reduction in Blood Pressure and Insulin Resistance vs. Placebo in Diabetic Hypertensive Patients

In a Phase IIa study of 26 patients with type 2 diabetes and hypertension, praliciguat demonstrated notable metabolic effects compared to placebo. Praliciguat reduced systolic blood pressure by 6.3 mmHg compared to a 1.5 mmHg reduction with placebo. It also significantly lowered fasting glucose levels (32.5 mg/dL reduction vs. 19.7 mg/dL with placebo) and improved insulin sensitivity as measured by HOMA-IR scores (36% reduction vs. 13% with placebo) . While this study was not designed to directly compare sGC stimulators, these data highlight praliciguat's specific metabolic and hemodynamic profile, which may differ from other sGC modulators.

Diabetes Hypertension Metabolic Disease

Praliciguat Tissue Distribution Profile: Broad Systemic Penetration with Low CNS Exposure

Quantitative whole-body autoradiography (QWBA) studies in rats following oral administration of [14C]praliciguat (3 mg/kg) revealed a distinct tissue distribution profile. The highest tissue-to-plasma exposure ratios were observed in liver, intestines, adrenal gland, and adipose tissue, while the lowest values were seen in CNS tissues, lens of the eye, and bone [1]. This contrasts with the distribution patterns of other sGC stimulators. For instance, riociguat is known to penetrate the blood-brain barrier to a greater extent [2], while vericiguat's distribution profile is not as extensively characterized.

Tissue Distribution Pharmacokinetics Preclinical Model

Praliciguat Demonstrates High Oral Bioavailability in Preclinical Models

In Sprague-Dawley rats, praliciguat exhibited rapid absorption and high oral bioavailability. Based on total radioactivity recovered in urine and bile, a minimum of approximately 82% of the orally administered dose was absorbed [1]. The unchanged parent compound accounted for 87.4% of total plasma radioactivity through 48 hours (AUC0-48), indicating minimal circulating metabolites [1]. In comparison, riociguat demonstrates near-complete absolute bioavailability of approximately 94% [2]. While both compounds are well-absorbed, praliciguat's bioavailability is considered high and supports its oral administration in preclinical and clinical studies.

Bioavailability ADME Preclinical

Optimal Research and Industrial Application Scenarios for Praliciguat (CAS 1628730-49-3)


Investigating Metabolic Syndrome and Diabetic Complications

Praliciguat is a suitable tool compound for in vivo studies exploring the interplay between NO signaling, metabolic dysfunction, and hemodynamics. The quantitative data from Phase IIa trials in diabetic hypertensive patients provide a benchmark for expected effects on blood pressure (-6.3 mmHg), fasting glucose (-32.5 mg/dL), and insulin resistance (-36% HOMA-IR) [1]. Researchers can leverage this compound's once-daily dosing convenience (derived from its 24-37 hour half-life) for chronic administration studies in models of diabetic nephropathy or metabolic syndrome.

Fibrotic Disease Research with Minimal CNS Confounding

For studies focused on peripheral fibrotic processes, such as those in the kidney (FSGS, diabetic nephropathy) or liver, praliciguat's low CNS distribution profile [1] offers an advantage by minimizing potential central nervous system-mediated side effects. This is particularly relevant for long-term in vivo studies where CNS-related adverse events could confound behavioral or neurological assessments. The compound's systemic tissue distribution ensures adequate exposure to target organs involved in fibrosis [1].

Comparative Pharmacology Studies of sGC Modulators

Praliciguat serves as a critical comparator in head-to-head studies evaluating the differential pharmacology of sGC stimulators. The network meta-analysis clearly demonstrates that praliciguat, vericiguat, and riociguat produce distinct clinical efficacy outcomes in HFpEF [1]. Utilizing praliciguat in side-by-side in vitro or in vivo experiments with other sGC stimulators can help elucidate the molecular basis for these divergent clinical outcomes, potentially relating to differences in tissue distribution, binding kinetics, or downstream signaling amplification.

Cardiovascular Research with a Focus on Vascular Function

Praliciguat's vasodilatory and hemodynamic effects, demonstrated in both preclinical and clinical studies, make it a relevant tool for investigating vascular biology. In a mouse model of hindlimb ischemia, praliciguat increased arteriole diameter and capillary perfusion [1]. Researchers studying peripheral artery disease, microvascular dysfunction, or hypertension can utilize praliciguat to probe the role of NO-sGC-cGMP signaling in vascular health and disease. The compound's well-characterized pharmacokinetic profile supports its use in both acute and chronic dosing paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Praliciguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.